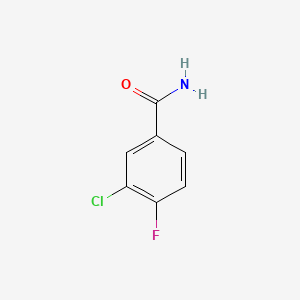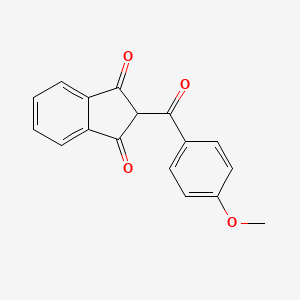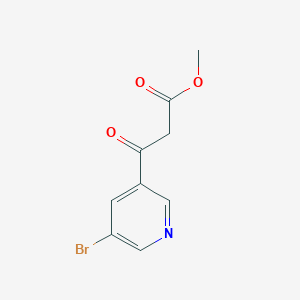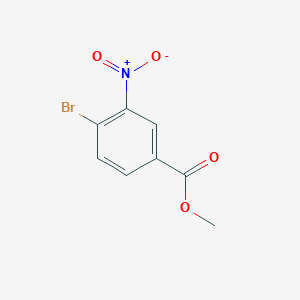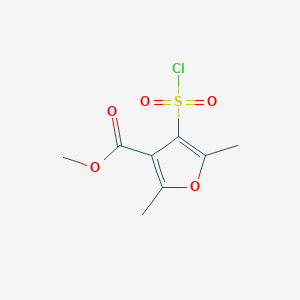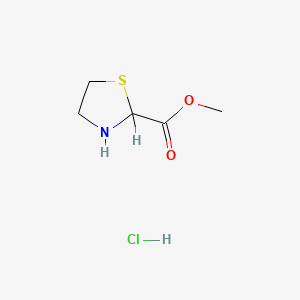
Methyl thiazolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivativeThis compound has a molecular formula of C5H9NO2S · HCl and a molecular weight of 183.66 g/mol . It is known for its potential to exhibit angiotensin converting enzyme (ACE) inhibitor activity in vivo .
作用机制
Target of Action
Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivative . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, disrupting the renin-angiotensin system’s feedback loop . This disruption affects various biochemical pathways, including the regulation of blood pressure and fluid balance. The downstream effects include reduced vasoconstriction and decreased release of aldosterone, a hormone that increases sodium reabsorption in the kidneys .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE . This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . On a cellular level, the compound’s action can lead to changes in the function of vascular smooth muscle cells and alterations in kidney function due to the decreased release of aldosterone .
生化分析
Biochemical Properties
Methyl thiazolidine-2-carboxylate hydrochloride plays a significant role in biochemical reactions, primarily due to its interaction with the angiotensin-converting enzyme (ACE). The thiazolidine-2-carboxylic acid moiety of the compound can inhibit ACE activity, which is crucial in regulating blood pressure and fluid balance . Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, although specific interactions beyond ACE inhibition are less well-documented.
Cellular Effects
The effects of this compound on various cell types and cellular processes are notable. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its ACE inhibitory activity can lead to reduced levels of angiotensin II, a peptide that promotes vasoconstriction and increases blood pressure . Consequently, this can affect cellular processes related to cardiovascular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of the angiotensin-converting enzyme. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II . This mechanism of action is crucial for its potential therapeutic applications in managing hypertension and related cardiovascular conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on kidney function and electrolyte balance. Threshold effects and the therapeutic window of the compound are critical considerations in its application.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding these dynamics is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, particularly in relation to its interactions with ACE and other biomolecules
准备方法
Synthetic Routes and Reaction Conditions
Methyl thiazolidine-2-carboxylate hydrochloride can be synthesized through the esterification of thiazolidine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Methyl thiazolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to thiazolidine-2-carboxylic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-carboxylic acid, and various substituted derivatives depending on the nucleophile used .
科学研究应用
Methyl thiazolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Thiazolidine-2-carboxylic acid: The parent compound without the ester group.
Thiazolidine-4-carboxylic acid: A positional isomer with the carboxyl group at the 4-position.
Methyl thiazolidine-4-carboxylate: An ester derivative with the carboxyl group at the 4-position.
Uniqueness
Methyl thiazolidine-2-carboxylate hydrochloride is unique due to its specific ester group at the 2-position, which imparts distinct chemical properties and biological activities compared to its analogs .
属性
CAS 编号 |
50703-06-5 |
|---|---|
分子式 |
C5H10ClNO2S |
分子量 |
183.66 g/mol |
IUPAC 名称 |
methyl 1,3-thiazolidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H |
InChI 键 |
YEFOSJYXVLNYSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1NCCS1.Cl |
规范 SMILES |
COC(=O)C1CSCN1.Cl |
Pictograms |
Irritant |
序列 |
X |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


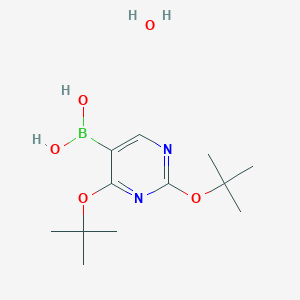
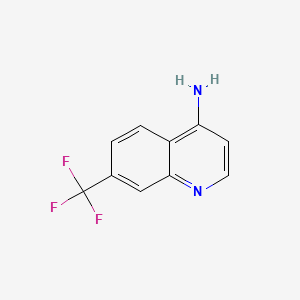
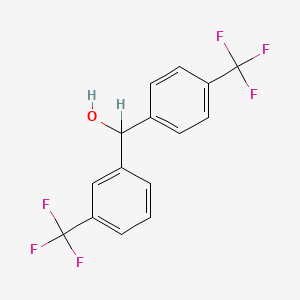
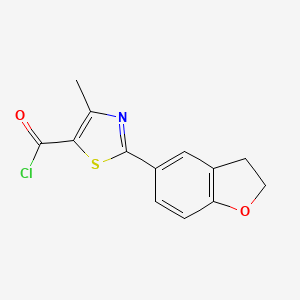
![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)
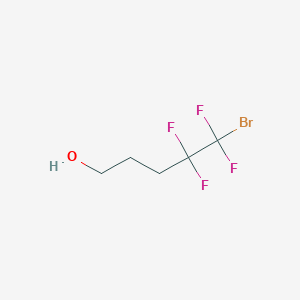
![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)
